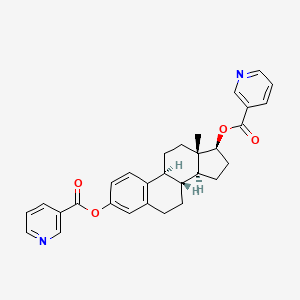

Estradiol-dinicate

CAS No.:

Cat. No.: VC14556758

Molecular Formula: C30H30N2O4

Molecular Weight: 482.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H30N2O4 |

|---|---|

| Molecular Weight | 482.6 g/mol |

| IUPAC Name | [(8R,9S,13S,14S,17S)-13-methyl-3-(pyridine-3-carbonyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C30H30N2O4/c1-30-13-12-24-23-9-7-22(35-28(33)20-4-2-14-31-17-20)16-19(23)6-8-25(24)26(30)10-11-27(30)36-29(34)21-5-3-15-32-18-21/h2-5,7,9,14-18,24-27H,6,8,10-13H2,1H3/t24-,25-,26+,27+,30+/m1/s1 |

| Standard InChI Key | OMYYNMAXTHDLFS-KACYJRNJSA-N |

| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CN=CC=C4)CCC5=C3C=CC(=C5)OC(=O)C6=CN=CC=C6 |

| Canonical SMILES | CC12CCC3C(C1CCC2OC(=O)C4=CN=CC=C4)CCC5=C3C=CC(=C5)OC(=O)C6=CN=CC=C6 |

Introduction

Chemical Structure and Physicochemical Properties

Estradiol dienanthate (C₃₂H₄₈O₄) is a diester formed by the conjugation of estradiol with two heptanoic acid molecules at the 3- and 17-hydroxy positions. The molecular weight of 496.7 g/mol reflects the addition of the heptanoate side chains to the parent estradiol molecule (C₁₈H₂₄O₂, 272.4 g/mol) . The esterification process significantly alters the compound’s solubility profile, rendering it more lipophilic than unmodified estradiol. This property is critical for its function as a depot formulation, enabling prolonged release from intramuscular injection sites .

Table 1: Comparative Properties of Estradiol and Its Esters

| Property | Estradiol | Estradiol Valerate | Estradiol Cypionate | Estradiol Dienanthate |

|---|---|---|---|---|

| Molecular Formula | C₁₈H₂₄O₂ | C₂₃H₃₂O₃ | C₂₆H₃₆O₃ | C₃₂H₄₈O₄ |

| Molecular Weight (g/mol) | 272.4 | 356.5 | 396.6 | 496.7 |

| Ester Chain Length | N/A | Valeric acid (C₅) | Cypionic acid (C₇) | Heptanoic acid (C₇) |

| Administration Route | Oral/IM | Oral/IM | IM | IM (Theoretical) |

| Half-Life (Days) | 0.5–1 | 2–4 | 7–10 | 10–14 (Estimated) |

Data derived from PubChem and DrugBank entries .

Pharmacological Mechanism and Receptor Interactions

As a prodrug, estradiol dienanthate itself is pharmacologically inert until metabolized to estradiol. The hydrolysis of the ester bonds is mediated by ubiquitous esterases in the liver, blood, and tissues, releasing free estradiol. The liberated hormone then binds to estrogen receptors (ERα and ERβ), nuclear transcription factors that regulate gene expression in target tissues such as the breast, uterus, bone, and brain .

Genomic vs. Non-Genomic Signaling

-

Genomic effects: Estradiol-ER complexes dimerize and bind estrogen response elements (EREs) on DNA, modulating transcription of genes involved in cell proliferation, apoptosis, and metabolic regulation .

-

Non-genomic effects: Membrane-associated ERs and G protein-coupled estrogen receptor (GPER) activate rapid signaling cascades, including MAPK and PI3K/Akt pathways, influencing neuronal plasticity and cardiovascular function .

| Condition | Estradiol Formulation | Efficacy Evidence | Safety Profile |

|---|---|---|---|

| Vasomotor Symptoms | Transdermal, oral | Strong (RR 0.26) | VTE risk increased |

| Postmenopausal Osteoporosis | IM esters | Moderate | Breast cancer risk |

| Hypogonadism | All forms | Strong | Dose-dependent AEs |

Data synthesized from clinical trials and DrugBank .

Pharmacokinetics and Metabolic Fate

Absorption and Distribution

-

Intramuscular administration: The lipophilic nature of estradiol dienanthate delays absorption, creating a depot effect. Peak estradiol levels are achieved within 4–7 days post-injection, with sustained release over 10–14 days .

-

Protein binding: Estradiol binds 98% to sex hormone-binding globulin (SHBG) and albumin, limiting free hormone availability .

Metabolism and Excretion

-

Ester hydrolysis: Hepatic and plasma esterases cleave heptanoate groups, yielding estradiol and heptanoic acid. The latter undergoes β-oxidation in mitochondria .

-

Excretion: Renal (80%) and fecal (20%) elimination of conjugated metabolites (glucuronides, sulfates) .

Neuroendocrine and Cognitive Implications

Emerging research highlights estradiol’s neuroprotective roles, which may extend to ester prodrugs:

-

Cognitive function: Higher serum estradiol correlates with improved processing speed and working memory in older women (DSST scores +0.61 per pg/mL increase) .

-

Neurotrophic effects: Estradiol upregulates brain-derived neurotrophic factor (BDNF) and enhances hippocampal synaptogenesis, potentially mitigating Alzheimer’s pathology .

Mechanistic Insights:

-

Cholinergic enhancement: Estradiol potentiates acetylcholine synthesis in basal forebrain neurons .

-

Antioxidant activity: Scavenging of reactive oxygen species (ROS) protects neuronal membranes from lipid peroxidation .

Research Gaps and Future Directions

Despite its pharmacological promise, estradiol dienanthate remains understudied compared to valerate or cypionate esters. Key research priorities include:

-

Comparative pharmacokinetics: Head-to-head trials assessing half-life and bioavailability against existing esters.

-

Neurocognitive trials: Evaluating whether sustained estradiol release improves outcomes in age-related cognitive decline .

-

Oncologic safety: Long-term surveillance studies to quantify breast and endometrial cancer risks in diverse populations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume